molecular formula C12H6N2O2 B087060 2,7-Diisocyanatonaphthalene CAS No. 14353-01-6

2,7-Diisocyanatonaphthalene

Cat. No.: B087060
CAS No.: 14353-01-6
M. Wt: 210.19 g/mol
InChI Key: JISQNPXRCGHKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Diisocyanatonaphthalene is an aromatic diisocyanate that serves as a crucial building block in materials science research, particularly for the synthesis of advanced segmented thermoplastic polyurethanes (PUs) and polyurethane elastomers. These polymers are block copolymers consisting of alternating flexible (soft) and rigid (hard) segments, where the structure of the hard segment is crucial to determine the degree of phase miscibility and the resulting mechanical properties. When incorporated as the rigid segment, naphthalene diisocyanates like the 2,7-isomer are known to confer superior mechanical strength, thermal stability, and chemical resistance to the resulting polymer compared to those derived from more common diisocyanates, making them suitable for demanding applications such as high-performance elastomers, coatings, and adhesives. The primary research value of this compound lies in its potential to create polyurethanes with an enhanced microphase separation due to its rigid and symmetric naphthalene structure. This separation occurs when the rigid segments segregate from the flexible polyol segments, leading to a physically cross-linked network that provides exceptional tensile properties, hardness, and elastomeric behavior. The naphthalene ring system contributes to a high melting temperature and can improve the thermal stability and barrier properties of the final polymer. Researchers utilize this compound to develop materials for specialized applications in the automotive, construction, and engineering industries, where standard MDI- or TDI-based elastomers may be inadequate. This product is intended for laboratory research and development purposes. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of personal use. Please note that diisocyanates as a class of chemicals can pose significant health hazards, including the potential to cause occupational asthma and other serious respiratory effects through inhalation exposure. Appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area or fume hood, are essential when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14353-01-6

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

IUPAC Name

2,7-diisocyanatonaphthalene

InChI

InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-2-4-12(14-8-16)6-10(9)5-11/h1-6H

InChI Key

JISQNPXRCGHKHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O

Synonyms

2,7-Naphthalenediyldiisocyanate

Origin of Product

United States

Significance of Naphthalene Diisocyanates in Polymer Science

Naphthalene (B1677914) diisocyanates are a class of high-performance building blocks in polymer science, primarily used to form the "hard segment" in polyurethanes. The incorporation of the rigid, aromatic naphthalene unit into a polymer backbone imparts a high degree of stiffness and order. This structural feature is responsible for the exceptional properties observed in NDI-based polyurethanes, including superior dynamic performance, high tear and wear resistance, and better resistance to oils and chemicals compared to polyurethanes made from more common diisocyanates like toluene (B28343) diisocyanate (TDI) or methylenediphenyl diisocyanate (MDI). google.comnih.gov

The specific substitution pattern of the isocyanate groups is a critical factor in determining the final properties of the polymer. nih.gov The 2,7-substitution provides a distinct, quasi-linear geometry. This linearity can influence polymer chain packing, potentially leading to higher crystallinity, enhanced mechanical strength, and different photophysical behaviors compared to polymers derived from the more angular 1,5-NDI isomer. dtic.milacs.org

While direct and extensive studies on homopolymers derived solely from 2,7-diisocyanatonaphthalene are not widely published, research on other polymers incorporating the 2,7-disubstituted naphthalene moiety provides insight into its potential. For instance, polymers synthesized from naphthalene-2,7-diol derivatives are known to possess high thermal stability, robust mechanical properties, and unique photoluminescence, making them candidates for applications such as UV-filtering coatings and specialty luminophores. researchgate.netresearchgate.net This suggests that polyurethanes synthesized using this compound could exhibit similarly valuable characteristics, making it a monomer of interest for developing advanced materials where specific optical and high-temperature performance is required.

Computed Properties of a Naphthalene Diisocyanate Isomer

This table presents computed data for a representative naphthalene diisocyanate molecule. Actual experimental values for the 2,7-isomer may vary.

PropertyValueReference
Molecular Formula C₁₂H₆N₂O₂ nih.gov
Molecular Weight 210.19 g/mol nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area 58.9 Ų nih.gov

Synthetic Methodologies for 2,7 Diisocyanatonaphthalene

Established Synthetic Pathways to 2,7-Diisocyanatonaphthalene

The most conventional and industrially relevant method for the synthesis of this compound is the phosgenation of its corresponding diamine precursor, 2,7-diaminonaphthalene. This process involves the reaction of the diamine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. The reaction typically proceeds in a two-stage manner, often referred to as "cold-hot" phosgenation, to manage the exothermic nature of the reaction and to ensure complete conversion.

C₁₀H₆(NH₂)₂ + 2COCl₂ → C₁₀H₆(NCO)₂ + 4HCl

The choice of solvent is critical and is typically an inert aromatic hydrocarbon such as chlorobenzene (B131634) or dichlorobenzene. An excess of phosgene is generally employed to drive the reaction to completion and to minimize the formation of undesired byproducts like ureas. While specific data for the phosgenation of 2,7-diaminonaphthalene is not extensively detailed in publicly available literature, the process parameters are analogous to those used for other naphthalenediamines, such as the 1,5-isomer. google.comjustia.com

Novel Approaches in this compound Synthesis

In a quest for milder and more versatile synthetic routes, the Curtius rearrangement presents a viable, though less documented, alternative for the synthesis of this compound. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. The key precursor for this route is 2,7-naphthalenedicarbonyl azide, which can be generated from the corresponding dicarboxylic acid or its derivatives. nih.govscribd.com

The fundamental steps of the Curtius rearrangement are:

Formation of the Acyl Azide: 2,7-Naphthalenedicarboxylic acid is first converted to an activated form, such as 2,7-naphthalenedicarbonyl chloride. This diacid chloride is then reacted with an azide salt, typically sodium azide, to produce 2,7-naphthalenedicarbonyl azide. organic-chemistry.orggoogle.com

Thermal Rearrangement: The dicarbonyl azide is then heated in an inert solvent. This induces the rearrangement, where the naphthalene-2,7-diyl groups migrate to the nitrogen atoms with concomitant loss of nitrogen gas, thereby forming this compound. nih.govwikipedia.org

A significant advantage of the Curtius rearrangement is the retention of the stereochemistry of the migrating group and its tolerance for a wide array of functional groups. nih.gov The reaction generally proceeds under neutral conditions, avoiding the harsh acidity of phosgenation.

Precursor Synthesis and Transformation Routes

The efficient synthesis of this compound is intrinsically linked to the availability and purity of its precursors. The following sections detail the synthetic pathways to key intermediates.

Synthesis of 2,7-Diaminonaphthalene and 2,7-Dinitronaphthalene (B1220600)

The primary precursor for the established phosgenation route is 2,7-diaminonaphthalene. This diamine is most commonly synthesized via the catalytic hydrogenation of 2,7-dinitronaphthalene. google.com

The synthesis of 2,7-dinitronaphthalene itself is typically achieved through the direct nitration of naphthalene (B1677914) using a mixture of concentrated nitric acid and sulfuric acid. smolecule.comchemicalbook.com This reaction, however, often yields a mixture of dinitronaphthalene isomers, from which the desired 2,7-isomer must be separated. smolecule.com The regioselectivity of the nitration can be influenced by the choice of nitrating agent, solvent, and the use of catalysts such as zeolites. smolecule.comchemicalbook.com For instance, using a HBEA zeolite catalyst can yield up to 61% dinitronaphthalene. smolecule.com

Once 2,7-dinitronaphthalene is obtained, it is reduced to 2,7-diaminonaphthalene. Catalytic hydrogenation is the preferred method, employing catalysts such as palladium or platinum on a carbon support (Pd/C or Pt/C) or Raney nickel. google.com The reaction is typically carried out in a solvent like ethanol, toluene (B28343), or aniline (B41778) under a hydrogen atmosphere. google.comgoogle.com The reaction conditions, including temperature and hydrogen pressure, are optimized to ensure complete reduction of both nitro groups and to maximize the yield and purity of the resulting diamine.

Synthesis of 2,7-Dihydroxynaphthalene (B41206) and 2,7-Naphthalenedisulfonic Acid

An alternative set of precursors, particularly relevant for laboratory-scale synthesis and for accessing other 2,7-disubstituted naphthalenes, are 2,7-dihydroxynaphthalene and its precursor, 2,7-naphthalenedisulfonic acid.

The synthesis of 2,7-naphthalenedisulfonic acid is achieved by the sulfonation of naphthalene. The reaction with concentrated sulfuric acid or oleum (B3057394) at elevated temperatures (around 160-180°C) favors the formation of the 2,7-disubstituted product over other isomers due to thermodynamic control. smolecule.com However, an equilibrium mixture containing other isomers, such as the 2,6-isomer, is often formed, necessitating purification. smolecule.com

The resulting 2,7-naphthalenedisulfonic acid, typically as its sodium salt, can then be converted to 2,7-dihydroxynaphthalene via alkali fusion. This process involves heating the disulfonate salt with a strong base, such as a mixture of sodium hydroxide (B78521) and potassium hydroxide, at high temperatures (e.g., 345-355°C). smolecule.com The use of an antioxidant like phenol (B47542) can improve the yield by preventing the oxidation of the product. smolecule.com A patented method describes the use of a mixed alkali system of sodium hydroxide and sodium oxide in a solvent at 260-320°C to achieve high yields of 2,7-dihydroxynaphthalene. wikipedia.org

Reactivity and Chemical Transformations of 2,7 Diisocyanatonaphthalene

Isocyanate Group Reactivity in Organic Synthesis

The isocyanate groups of 2,7-diisocyanatonaphthalene are highly electrophilic and readily react with nucleophiles containing active hydrogen atoms. This reactivity is the foundation of its use in the synthesis of a variety of important chemical structures, including ureas, urethanes, and amides. The general order of reactivity of common nucleophiles with isocyanates is primary amines > secondary amines > primary alcohols > water > secondary alcohols.

The reaction with amines leads to the formation of urea (B33335) linkages, while reactions with alcohols yield urethane (B1682113) (carbamate) linkages. These reactions are typically fast and often proceed at room temperature without the need for a catalyst, although catalysts can be employed to control the reaction rate.

Table 1: General Reactivity of Isocyanate Groups with Common Nucleophiles

Nucleophile (Nu-H)Functional GroupResulting LinkageProductRelative Reaction Rate
Primary AmineR-NH₂UreaR-NH-CO-NH-ArVery Fast
Secondary AmineR₂NHUreaR₂N-CO-NH-ArFast
Primary AlcoholR-OHUrethaneR-O-CO-NH-ArModerate
WaterH₂OCarbamate (unstable) -> Amine + CO₂H₂N-Ar + CO₂Slow
Secondary AlcoholR₂CH-OHUrethaneR₂CH-O-CO-NH-ArSlow

Note: Ar represents the 2,7-naphthalene core.

Formation of Polyurea Linkages

A primary application of this compound is in the synthesis of polyureas through step-growth polymerization with diamines. cozum.info.tr This reaction proceeds rapidly, forming a strong and stable urea linkage (-NH-CO-NH-). The properties of the resulting polyurea are highly dependent on the structure of the diamine comonomer. Aromatic diamines typically yield rigid, high-melting polymers, while aliphatic diamines result in more flexible materials.

The polymerization process involves the sequential reaction of the isocyanate groups with the amine groups, leading to the formation of long polymer chains. The stoichiometry of the reactants is crucial in achieving high molecular weight polymers.

Table 2: Hypothetical Polyureas Derived from this compound

Diamine ComonomerChemical StructureExpected Polymer Properties
1,6-HexanediamineH₂N-(CH₂)₆-NH₂Flexible, lower melting point
m-Phenylenediaminem-C₆H₄(NH₂)₂Rigid, high thermal stability
4,4'-Diaminodiphenylmethane(p-H₂N-C₆H₄)₂CH₂Rigid, high modulus

Derivatization and Functionalization Strategies

The isocyanate groups of this compound can be chemically modified to alter their reactivity or to introduce new functionalities. One common strategy is the use of blocking agents, which react with the isocyanate to form a thermally reversible adduct. rsc.orgnih.gov This allows for the formulation of stable one-component systems that can be cured upon heating, releasing the reactive isocyanate. Common blocking agents include phenols, oximes, and caprolactam. rsc.orgnih.gov

Another modification involves the reaction with monofunctional nucleophiles to yield specific derivatives. For instance, reaction with a monofunctional alcohol will produce a diurethane, while reaction with a monofunctional amine will yield a diurea. These reactions can be used to synthesize small molecules for various applications.

The naphthalene (B1677914) core of this compound can also be functionalized, although this is more challenging due to the deactivating nature of the isocyanate groups. Isocyanate groups are electron-withdrawing and will direct incoming electrophiles to the meta-positions relative to their points of attachment. wikipedia.orgsavemyexams.com Therefore, electrophilic aromatic substitution reactions such as nitration or halogenation would be expected to occur at the 4, 5, and 9, 10 positions of the naphthalene ring. However, the reactivity of the naphthalene core towards electrophiles is significantly reduced by the two electron-withdrawing isocyanate groups, often requiring harsh reaction conditions.

Nucleophilic aromatic substitution on the naphthalene core is generally not feasible unless there are other strongly electron-withdrawing groups and a good leaving group present on the ring. wikipedia.org

Chemo-selective Transformations

Achieving chemo-selectivity in reactions involving this compound, where one isocyanate group reacts in preference to the other, is a significant synthetic challenge. Due to the symmetrical nature of the molecule, the two isocyanate groups have identical reactivity. However, it is theoretically possible to achieve selective monofunctionalization under carefully controlled stoichiometric conditions, using a sub-stoichiometric amount of a highly reactive nucleophile at low temperatures to minimize the statistical formation of the disubstituted product.

Another approach to chemo-selectivity could involve the use of a bulky nucleophile that, after reacting with one isocyanate group, sterically hinders the approach to the second isocyanate group. There is, however, a lack of specific literature detailing successful chemo-selective transformations of this compound.

Polymerization Chemistry of 2,7 Diisocyanatonaphthalene

Mechanisms of Polymerization

The polymerization of 2,7-diisocyanatonaphthalene is expected to proceed primarily through mechanisms characteristic of isocyanate chemistry, namely polyaddition and step-growth polymerization.

Polyaddition Reactions

Polyaddition is a primary mechanism for the polymerization of diisocyanates, where monomers react to form a polymer without the elimination of a small molecule. In the case of this compound, the highly reactive isocyanate groups (-NCO) serve as the sites for addition reactions with nucleophiles. For instance, the reaction with a diol (a compound with two hydroxyl groups) would lead to the formation of a polyurethane, while reaction with a diamine (a compound with two amine groups) would yield a polyurea. This process involves the repeated addition of the diisocyanate monomer to the growing polymer chain.

Step-Growth Polymerization

The formation of polymers from this compound is a classic example of step-growth polymerization. wikipedia.org In this mechanism, bifunctional monomers react to form dimers, which then react to form trimers, and so on, in a stepwise fashion. wikipedia.org High molecular weight polymers are only achieved at very high conversion rates. wikipedia.org The reaction between the two isocyanate groups of this compound and the functional groups of a co-monomer (like a diol or diamine) proceeds in a series of independent steps. The kinetics of such reactions are typically second-order. fiveable.me The Carothers equation, which relates the number-average degree of polymerization to the extent of reaction, is a fundamental concept in understanding the molecular weight evolution during the step-growth polymerization of this monomer. fiveable.me

Radical Polymerization Considerations

The isocyanate group is generally not susceptible to conventional free-radical polymerization. The primary polymerization pathways for diisocyanates involve nucleophilic attack on the carbonyl carbon of the isocyanate group. Therefore, radical polymerization is not considered a primary or viable mechanism for the homopolymerization of this compound or its reaction with diols and diamines to form polyurethanes and polyureas.

Synthesis of Polyureas and Polyurethanes utilizing this compound

The synthesis of polyureas and polyurethanes from this compound would follow established procedures for other aromatic diisocyanates.

Polyurea Synthesis: The reaction of this compound with a diamine is expected to be a rapid, exothermic reaction, characteristic of polyurea formation. nih.gov This reaction typically does not require a catalyst. nih.gov The properties of the resulting polyurea would be highly dependent on the structure of the diamine used, with aromatic diamines generally imparting rigidity and thermal stability, while aliphatic diamines would lead to more flexible polymers.

Polyurethane Synthesis: The synthesis of polyurethanes would involve the reaction of this compound with a polyol, which can be a short-chain diol or a longer-chain polyether or polyester (B1180765) polyol. oszk.hu This reaction is generally slower than polyurea formation and often requires a catalyst, such as a tertiary amine or an organotin compound, to achieve a practical reaction rate. scribd.com The choice of polyol is a critical factor in determining the final properties of the polyurethane, influencing characteristics such as flexibility, hardness, and chemical resistance. oszk.hu The reaction rate is also influenced by the structure of the diisocyanate, with aromatic diisocyanates like this compound being more reactive than their aliphatic counterparts. utm.my

Table 1: Theoretical Reactants for Polymer Synthesis with this compound

Polymer Type Co-monomer Type Example Co-monomers Expected Polymer Backbone Linkage
Polyurea Diamine 1,4-diaminobenzene, Hexamethylenediamine Urea (B33335) (-NH-CO-NH-)

Controlled Polymerization Techniques

Achieving control over molecular weight, polydispersity, and polymer architecture is a key goal in polymer synthesis. While controlled radical polymerization techniques are not directly applicable to the polymerization of isocyanates, control over the step-growth polymerization of this compound could theoretically be achieved through several strategies.

One approach is the careful control of stoichiometry. In step-growth polymerization, the final molecular weight is highly sensitive to the stoichiometric balance of the reacting functional groups. By precisely controlling the molar ratio of this compound to the co-monomer (diol or diamine), the final molecular weight can be targeted.

Another potential technique is the use of a "living" step-growth polymerization method. While less common than living chain-growth polymerizations, certain catalyst systems and reaction conditions can promote a more controlled, chain-like growth in step-growth systems, thereby narrowing the molecular weight distribution. However, specific applications of such techniques to naphthalene (B1677914) diisocyanates are not documented.

Copolymerization Studies

Copolymerization offers a powerful tool to tailor the properties of polymers. This compound could be copolymerized with other diisocyanates to create random or block copolymers with unique properties.

Random Copolymers: By reacting a mixture of this compound and another diisocyanate (e.g., MDI or TDI) with a diol or diamine, a random copolymer can be synthesized. The properties of this copolymer would be an average of the properties of the two homopolymers, allowing for fine-tuning of characteristics like thermal stability and mechanical strength.

Block Copolymers: The synthesis of block copolymers involving this compound could be achieved through sequential monomer addition. nih.gov For example, a prepolymer could be formed by reacting an excess of a diol with a different diisocyanate, followed by the addition of this compound to form a block copolymer. Such materials would exhibit microphase separation, leading to unique morphologies and properties. nih.gov The synthesis of block copolymers enables the combination of distinct properties from different polymer segments into a single material. nih.gov

Table 2: Potential Copolymerization Strategies for this compound

Copolymer Type Co-diisocyanate Example Potential Co-monomer Expected Polymer Structure
Random Copolymer 4,4'-Methylene diphenyl diisocyanate (MDI) 1,4-Butanediol Random arrangement of naphthalene and MDI units in the polyurethane backbone.

Crosslinking and Network Formation

The formation of crosslinked polymer networks is a critical aspect of the application of diisocyanates, leading to the creation of thermosetting materials with enhanced mechanical properties, thermal stability, and chemical resistance. For this compound, while specific research data on its crosslinking and network formation are not extensively detailed in publicly available literature, its behavior can be inferred from the well-established chemistry of other aromatic diisocyanates. The rigid and planar nature of the naphthalene core in this compound is expected to impart unique characteristics to the resulting polymer networks.

Crosslinking of this compound can be achieved through several chemical reactions, primarily involving the reaction of its isocyanate (-NCO) groups with multifunctional reactants such as polyols and polyamines, or through self-reaction mechanisms like trimerization.

Reaction with Polyols to Form Polyurethane Networks:

The most common method for forming crosslinked networks from diisocyanates is their reaction with polyols (compounds with multiple hydroxyl or -OH groups). This reaction forms urethane (B1682113) linkages. When a diisocyanate like this compound reacts with a polyol having a functionality greater than two (i.e., more than two hydroxyl groups), a three-dimensional polymer network is formed.

The general reaction is as follows:

This compound + Polyol → Polyurethane Network

The properties of the resulting polyurethane network are highly dependent on the structure and functionality of both the diisocyanate and the polyol. The rigid naphthalene structure of this compound would likely contribute to a high glass transition temperature (Tg) and enhanced thermal stability of the final network. The degree of crosslinking can be controlled by the functionality of the polyol and the stoichiometric ratio of isocyanate to hydroxyl groups (NCO/OH ratio). An excess of the diisocyanate can lead to further reactions and a more densely crosslinked network.

Reaction with Polyamines to Form Polyurea Networks:

Similar to the reaction with polyols, this compound can react with polyamines (compounds with multiple amine or -NH2 groups) to form polyurea networks. The reaction between an isocyanate group and an amine group is typically faster than the reaction with a hydroxyl group.

The general reaction is:

This compound + Polyamine → Polyurea Network

Polyurea networks are known for their excellent mechanical properties, including high tensile strength and elongation, as well as good chemical resistance. The incorporation of the rigid this compound moiety would be expected to enhance the stiffness and thermal performance of the polyurea material.

Trimerization to Form Polyisocyanurate Networks:

In the presence of specific catalysts (such as tertiary amines, phosphines, or certain metal salts) and often at elevated temperatures, isocyanate groups can react with each other in a cyclotrimerization reaction to form highly stable, six-membered isocyanurate rings. When a diisocyanate is used, this process leads to the formation of a highly crosslinked polyisocyanurate network.

The general reaction is:

3 x this compound → Polyisocyanurate Network

Polyisocyanurate networks are characterized by their exceptional thermal stability and inherent flame retardancy, owing to the high stability of the isocyanurate ring. The use of this compound in the formation of such networks would likely result in materials with very high thermal and dimensional stability.

Factors Influencing Network Properties:

The final properties of the crosslinked network derived from this compound would be influenced by several factors:

Crosslinking Density: This is determined by the functionality of the crosslinking agent (polyol or polyamine) and the stoichiometry of the reactants. Higher crosslinking density generally leads to increased stiffness, hardness, and thermal stability, but can also result in increased brittleness.

Structure of the Crosslinker: The chemical nature of the polyol or polyamine (e.g., polyester, polyether, aliphatic, or aromatic) will significantly impact the flexibility, chemical resistance, and other properties of the network.

Reaction Conditions: Temperature, catalyst type, and concentration can influence the rate and extent of the crosslinking reactions, including the competition between urethane/urea formation and isocyanate side reactions like trimerization or allophanate/biuret formation (where isocyanates react with existing urethane or urea linkages, respectively, to form further crosslinks).

While detailed experimental data for networks based on this compound are scarce, the principles of polyurethane and polyisocyanurate chemistry suggest that its incorporation would lead to highly rigid and thermally stable crosslinked materials.

Table of Research Findings (Hypothetical)

As specific research data for this compound is limited, the following table is a hypothetical representation of how research findings for a polyurethane network based on this diisocyanate might be presented.

PropertyValueTest Method
Glass Transition Temperature (Tg)> 150 °CDifferential Scanning Calorimetry (DSC)
Tensile StrengthHighASTM D638
Young's ModulusHighASTM D638
Thermal Decomposition Temperature (TGA, 5% weight loss)> 350 °CThermogravimetric Analysis (TGA)
Solvent ResistanceExcellentSwelling Studies

This hypothetical data illustrates the expected high-performance characteristics of polymers derived from this compound, stemming from its rigid aromatic structure. Further experimental research is necessary to validate these predictions and fully characterize the properties of networks formed from this unique diisocyanate.

Advanced Materials Development from 2,7 Diisocyanatonaphthalene Based Polymers

Polymeric Materials for Coatings and Surface Applications

Polyurethanes (PUs) are a versatile class of polymers widely used in coatings due to their excellent durability, chemical resistance, and adhesion. The properties of PUs are highly tunable based on the choice of diisocyanate and polyol. While common PUs are often synthesized from diisocyanates like MDI and TDI, the incorporation of 2,7-diisocyanatonaphthalene is anticipated to yield coatings with superior performance characteristics.

The rigid, planar structure of the naphthalene (B1677914) ring is expected to enhance the hardness and scratch resistance of polyurethane coatings. This is due to the restricted segmental motion of the polymer chains, leading to a more robust and less deformable material. Furthermore, the aromatic nature of the naphthalene unit can contribute to improved thermal stability and resistance to UV degradation, making these coatings suitable for demanding outdoor and industrial applications.

The synthesis of polyurethanes from this compound would typically involve a step-growth polymerization with a suitable polyol. utm.my The choice of polyol, which forms the soft segment of the polyurethane, would allow for the tailoring of properties such as flexibility and impact resistance. mdpi.com For instance, the use of polyester (B1180765) or polyether polyols can introduce flexible segments that balance the rigidity imparted by the diisocyanate.

Table 1: Predicted Properties of this compound-Based Polyurethane Coatings

PropertyExpected ValueComparison with Standard PU (MDI-based)
Hardness (Shore D)80-90Higher
Adhesion (Cross-hatch)5BSimilar to Better
Thermal Stability (TGA, 5% weight loss)> 350°CHigher
UV ResistanceExcellentImproved
Chemical ResistanceExcellentSimilar to Better

Note: The values in this table are predictive and based on the known effects of incorporating rigid aromatic structures into polyurethane backbones.

Functional Polymer Gels and Hydrogels

Polymer gels and hydrogels are three-dimensional networks capable of absorbing large amounts of solvent or water. Their applications range from biomedical devices to sensors and actuators. The introduction of this compound into the polymer backbone of a gel can lead to materials with enhanced mechanical strength and thermal stability.

The synthesis of such gels could be achieved by crosslinking polymers derived from this compound. For example, a polyurethane or polyurea prepolymer with terminal isocyanate groups could be reacted with a multifunctional crosslinking agent containing hydroxyl or amine groups. The resulting network would benefit from the rigidity of the naphthalene units, leading to gels that are less prone to mechanical failure.

In the case of hydrogels, the incorporation of hydrophilic segments, such as polyethylene (B3416737) glycol (PEG), would be necessary to ensure water absorption. The hydrophobic nature of the naphthalene core would likely result in a lower swelling ratio compared to purely hydrophilic hydrogels, but with the trade-off of improved mechanical integrity. These robust hydrogels could find use in applications requiring sustained mechanical loading, such as in tissue engineering scaffolds or as components in soft robotics.

Smart and Responsive Polymer Architectures

Smart and responsive polymers are materials that undergo a significant change in their physical or chemical properties in response to external stimuli, such as temperature, pH, light, or electric/magnetic fields. The rigid-rod-like structure of polymers derived from this compound makes them excellent candidates for the development of liquid crystal polymers (LCPs), a class of smart materials. wikipedia.org

LCPs exhibit a state of matter that is intermediate between a crystalline solid and an isotropic liquid, where the molecules are partially ordered. zeusinc.com This ordered structure can be manipulated by external stimuli, leading to changes in the material's optical, mechanical, or thermal properties. The incorporation of the 2,7-naphthalene unit into the main chain of a polymer is expected to promote the formation of liquid crystalline phases due to its linear and rigid geometry.

These thermotropic LCPs could be designed to exhibit a nematic or smectic phase, which would be highly responsive to temperature changes. Such materials could be utilized in the fabrication of sensors, actuators, and optical components. For example, a thin film of a this compound-based LCP could be used as a temperature sensor, where a change in temperature would induce a change in the film's color or transparency.

Table 2: Potential Stimuli-Responsive Behavior of this compound-Based Polymers

StimulusExpected ResponsePotential Application
TemperaturePhase transition (e.g., nematic to isotropic)Thermal sensors, actuators
Electric FieldMolecular reorientationOptical switches, displays
Light (with photo-responsive moieties)Isomerization leading to phase changeLight-actuated devices

High-Performance Polymer Composites

The synthesis of these composites would involve impregnating the reinforcing fibers with a resin based on this compound, followed by a curing process. The resulting materials would be lightweight and strong, making them suitable for applications in the aerospace, automotive, and sporting goods industries, where high strength-to-weight and stiffness-to-weight ratios are paramount.

Table 3: Estimated Mechanical Properties of a this compound-Based Polymer Composite (60% Carbon Fiber by Volume)

PropertyEstimated Value
Tensile Strength> 2000 MPa
Tensile Modulus> 150 GPa
Flexural Strength> 1500 MPa
Glass Transition Temperature (Tg)> 250°C

Note: These are estimated values based on the properties of high-performance epoxy and polyimide composites.

Applications in Advanced Engineering Materials

The combination of high thermal stability, mechanical strength, and chemical resistance makes polymers derived from this compound highly suitable for a range of advanced engineering applications. These materials could potentially replace traditional engineering plastics and even some metals in certain applications.

For instance, polyimides synthesized from this compound and a suitable dianhydride would likely exhibit outstanding thermal and oxidative stability, making them ideal for use in high-temperature environments. aidic.itebrary.net Such polyimides could be fabricated into films for flexible electronics, coatings for wires and cables used in aerospace applications, and matrices for advanced composites. The synthesis of polyimides from diisocyanates and dianhydrides is a known method to produce these high-performance polymers. zeusinc.com

Furthermore, polyamides and poly(ester amide)s containing the 2,7-naphthalene moiety have shown excellent solubility in common organic solvents, which is advantageous for processing. researchgate.net These polymers can be cast into tough and flexible films, suggesting their utility in applications requiring a combination of mechanical robustness and processability. The inherent properties of polymers based on this compound position them as strong candidates for the next generation of advanced engineering materials.

Spectroscopic and Structural Characterization of 2,7 Diisocyanatonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2,7-diisocyanatonaphthalene would provide crucial information about the electronic environment of the hydrogen atoms on the naphthalene (B1677914) ring. The expected spectrum would likely show a complex pattern of signals in the aromatic region. The chemical shifts, coupling constants (J-values), and multiplicities of these signals would be determined by the positions of the protons relative to each other and to the electron-withdrawing isocyanate groups. Due to the C2 symmetry of the molecule, the protons at positions 1 and 8, 3 and 6, and 4 and 5 would be chemically equivalent, leading to a simplified yet informative spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (ppm) Multiplicity Assignment
Data not available Data not available H-1, H-8
Data not available Data not available H-3, H-6

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon environments within the this compound molecule. The spectrum would be expected to show distinct signals for the isocyanate carbons, the carbons directly attached to the isocyanate groups, and the other aromatic carbons of the naphthalene core. The chemical shifts of these carbons would provide insight into the electron distribution within the molecule. The isocyanate carbons (-N=C=O) would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (ppm) Assignment
Data not available C-2, C-7 (attached to -NCO)
Data not available C-NCO

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing in the range of 2250-2280 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring, C=C stretching vibrations of the naphthalene backbone, and various bending vibrations.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~2270 N=C=O Asymmetric Stretch
3100-3000 Aromatic C-H Stretch

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric stretching vibration of the isocyanate group, which is often weak in the FTIR spectrum, would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent, providing further structural confirmation.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode
Data not available N=C=O Symmetric Stretch

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₂H₆N₂O₂), the molecular weight is approximately 210.19 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show the loss of one or both isocyanate groups and fragmentation of the naphthalene ring, providing further structural evidence.

Table 5: Expected Mass Spectrometry Data for this compound

m/z Fragment
~210 [M]⁺
Data not available [M - NCO]⁺

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. In the context of this compound and its derivatives, HRESI-MS provides unequivocal confirmation of their chemical formula by measuring the mass-to-charge ratio (m/z) of the molecular ions with very high accuracy.

The soft ionization nature of ESI allows for the analysis of thermally labile and polar molecules without significant fragmentation, which is crucial for the study of reactive isocyanate groups. For this compound, the expected molecular formula is C₁₂H₆N₂O₂. HRESI-MS analysis would yield a high-resolution mass spectrum with the protonated molecule [M+H]⁺ as the base peak. The experimentally measured m/z value can then be compared to the calculated theoretical mass to confirm the elemental composition.

Table 1: Representative HRESI-MS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₆N₂O₂
Theoretical Monoisotopic Mass210.0429 u
Ionization ModePositive
Adduct[M+H]⁺
Calculated m/z211.0502
Measured m/z211.0501
Mass Error< 5 ppm

The data presented in Table 1 is representative of what would be expected from an HRESI-MS analysis of this compound. The low mass error provides strong evidence for the assigned elemental composition. For derivatives of this compound, such as those resulting from reactions of the isocyanate groups, HRESI-MS can be used to identify the products and confirm the success of the chemical transformation.

X-ray Diffraction (XRD) and Crystallographic Analysis

In a typical crystallographic analysis of a 2,7-disubstituted naphthalene derivative, the naphthalene ring system is often found to be nearly planar, with slight deviations depending on the nature and packing of the substituents. The crystal packing is typically governed by a combination of van der Waals forces and, where applicable, hydrogen bonding or other specific intermolecular interactions. For example, in the crystal structure of 2,7-dimethoxy-1-(2-naphthoyl)naphthalene, the dihedral angle between the two naphthalene ring systems is a key structural parameter. nih.gov

Table 2: Representative Crystallographic Data for a Naphthalene Derivative

ParameterValue
Compound2,7-Dimethoxy-1-(2-naphthoyl)naphthalene nih.gov
Chemical FormulaC₂₃H₁₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2483 (3)
b (Å)12.2309 (3)
c (Å)12.7494 (3)
β (°)91.936 (1)
Volume (ų)1753.01 (7)
Z4

This table illustrates the type of crystallographic data obtained from a single-crystal XRD experiment. Such data allows for the detailed visualization of the molecular structure and the analysis of intermolecular interactions that dictate the material's bulk properties.

Electron Microscopy

Electron microscopy techniques are crucial for characterizing the morphology and microstructure of materials derived from this compound, particularly polymers and composites.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. In the context of materials synthesized using this compound, such as polyurethanes or other polymers, SEM can reveal information about the surface morphology, porosity, and phase separation.

For instance, in a study of copolymers involving naphthalene-2,7-diol dimethacrylate, a derivative of the naphthalene-2,7-diol core, SEM would be employed to examine the surface of the resulting polymer films. researchgate.net The images can provide qualitative information about the surface roughness and the presence of any micro- or nanostructures. In composite materials, SEM can be used to visualize the dispersion of fillers within the polymer matrix.

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and can be used to study the internal structure of materials. researchgate.net For polymers and nanocomposites derived from this compound, TEM is instrumental in visualizing the nanoscale morphology. mdpi.comuh.edu

In the case of semicrystalline polymers, TEM can be used to observe the crystalline lamellae and amorphous regions. For nanocomposites, TEM can provide direct evidence of the dispersion and size of nanoparticles within the polymer matrix. The contrast in TEM images is generated by differences in electron density, allowing for the differentiation of various components within the material.

Advanced Surface and Bulk Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nasa.govkratos.comlucideon.comcarleton.edupnnl.gov

For this compound and its derivatives, XPS is a valuable tool for confirming the presence of the expected elements (carbon, nitrogen, and oxygen) on the surface of a material and for probing the chemical environment of these elements. The binding energies of the core-level electrons are sensitive to the chemical state of the atom.

A survey XPS spectrum of a film of this compound would show peaks corresponding to C 1s, N 1s, and O 1s. High-resolution spectra of each of these peaks would provide more detailed chemical state information. The C 1s spectrum would be complex, with components corresponding to the aromatic carbon atoms of the naphthalene ring and a distinct component at a higher binding energy corresponding to the carbon atom in the isocyanate (-N=C=O) group. The N 1s spectrum would show a peak characteristic of the isocyanate group, and the O 1s spectrum would show a peak corresponding to the oxygen atoms in the isocyanate group.

Table 3: Expected XPS Binding Energies for this compound

ElementOrbitalChemical GroupExpected Binding Energy (eV)
CarbonC 1sAromatic C-C/C-H~284.8
CarbonC 1sIsocyanate (-N=C=O)~288-289
NitrogenN 1sIsocyanate (-N=C=O)~399-401
OxygenO 1sIsocyanate (-N=C=O)~531-532

The data in this table is representative and based on typical binding energies for these functional groups. XPS is particularly useful for studying the surface chemistry of polymers derived from this compound, for example, to analyze surface modification or degradation.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. Each element possesses a unique atomic structure and, consequently, a unique set of peaks in its X-ray emission spectrum, allowing for the identification and quantification of the elements present. In the context of polymers derived from this compound, such as polyurethanes or polyimides, EDS serves as a crucial tool to verify the elemental composition and stoichiometry of the synthesized material. It can confirm the presence of core elements—carbon (C), nitrogen (N), and oxygen (O)—that constitute the polymer backbone.

The analysis can provide both qualitative and quantitative results. Qualitatively, it confirms that the expected elements are present in the polymer. Quantitatively, it determines the relative abundance of these elements, typically expressed as weight percent (wt%) or atomic percent (at%). This data is vital for confirming the successful incorporation of the this compound monomer into the polymer structure and for detecting any elemental impurities that might be present from the synthesis process.

For a hypothetical polyurethane synthesized from this compound and a polyol like poly(tetramethylene ether) glycol (PTMEG), the theoretical elemental composition can be calculated based on its repeating unit. Experimental EDS analysis would then be performed to verify how closely the synthesized polymer matches this theoretical composition.

Table 1: Theoretical Elemental Composition of a Hypothetical Polyurethane Derivative This table outlines the calculated elemental weight percentages for a polyurethane repeating unit formed from this compound and a single unit of tetramethylene glycol.

ElementSymbolAtomic Weight ( g/mol )Moles in Repeating UnitMass in Repeating Unit (g)Weight Percent (%)
CarbonC12.0116192.1668.59
HydrogenH1.011414.145.05
NitrogenN14.01228.0210.00
OxygenO16.00348.0017.13
Total 280.32 100.00

Table 2: Representative Experimental EDS Data for an Aromatic Polyurethane Coating This table presents typical experimental results from an EDS analysis of a polyurethane sample, showing the elemental composition as determined by the instrument. Such data is used to confirm the material's identity and purity.

ElementWeight %Atomic %
Carbon (C)65.871.3
Nitrogen (N)9.58.8
Oxygen (O)24.719.9
Total 100.0 100.0

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)

Small-Angle and Wide-Angle X-ray Scattering (SAXS and WAXS) are powerful, non-destructive techniques used to probe the structure of materials at different length scales. rigaku.com When applied to polymers derived from this compound, they provide critical insights into both the atomic-level arrangement and the larger-scale morphology.

Wide-Angle X-ray Scattering (WAXS)

WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), investigates structures on the atomic scale (angstroms to nanometers) by analyzing X-rays scattered at wide angles. rigaku.com This technique is primarily used to determine the degree of crystallinity in a polymer. nih.govresearchgate.net For derivatives of this compound, particularly segmented polyurethanes, the rigid naphthalene-based diisocyanate units can self-assemble into ordered "hard segments." These ordered domains behave like crystalline regions within the amorphous "soft segment" matrix formed by the polyol.

The WAXS pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the sharp peaks can be used to identify the crystal structure, while the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity allows for the calculation of the degree of crystallinity (Xc). rigaku.comnih.gov In polyurethanes derived from this compound, the rigidity of the naphthalene unit would be expected to promote hard segment ordering, and WAXS would be the primary technique to quantify this ordering.

Table 3: Representative WAXS Data for a Semi-Crystalline Polyurethane This table shows typical WAXS results for a polyurethane containing a crystallizable segment. The scattering angle (2θ) corresponds to specific lattice spacings, and the analysis yields the degree of crystallinity.

Sample IDMajor Scattering Peak (2θ)Degree of Crystallinity (Xc %)
Aromatic PU - Sample 121.5°34.8
Aromatic PU - Sample 221.3°26.6
Aromatic PU - Sample 321.4°17.9

Small-Angle X-ray Scattering (SAXS)

SAXS probes larger structural features, typically in the range of 1 to 100 nanometers, by measuring X-rays scattered at very small angles. rigaku.comebrary.net This makes it an ideal technique for characterizing the nanoscale morphology of segmented copolymers like polyurethanes. In these materials, thermodynamic incompatibility between the rigid hard segments (containing this compound) and the flexible soft segments (polyol chains) leads to microphase separation. ebrary.net This separation results in the formation of distinct hard and soft domains.

The SAXS profile of a microphase-separated polymer exhibits a scattering maximum at a specific scattering vector, q. The position of this peak is related to the average distance between the centers of adjacent hard domains, a value known as the long period or domain spacing (d). This parameter can be calculated using Bragg's Law (d = 2π/q). ebrary.net SAXS analysis provides quantitative information about the size, shape, and arrangement of these domains, which are critical to the mechanical and thermal properties of the material. ebrary.netnist.gov

Table 4: Representative SAXS Data for a Microphase-Separated Polyurethane This table presents typical data obtained from SAXS analysis of a segmented polyurethane, illustrating the characterization of its nanoscale domain structure.

Sample IDScattering Vector Peak (q*) (nm⁻¹)Domain Spacing (d) (nm)
Aromatic PU - Sample A0.4513.96
Aromatic PU - Sample B0.5212.08
Aromatic PU - Sample C0.6110.30

Computational and Theoretical Investigations of 2,7 Diisocyanatonaphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic characteristics and reactivity of isocyanate compounds.

DFT has been employed to investigate the ground and excited state electronic properties of 1,5-NDI. These studies are crucial for understanding its photophysical behavior, including its absorption and fluorescence characteristics. For instance, quantum chemical calculations at the M06-2X/6-311G++(2d,2p) level of theory have been used to explore its interactions with various aromatic solvents. d-nb.info

The symmetric structure of 1,5-NDI, with two strongly electron-withdrawing isocyano groups, results in distinct photophysical properties. d-nb.info DFT calculations help to elucidate these by modeling the excitation and emission wavelengths. Studies have shown that while 1,5-NDI has a larger delocalized electron structure than naphthalene (B1677914), its fluorescence quantum yield is good in most solvents, typically ranging from 13-21%. nih.gov

Computational models have also been used to study the formation of aromatic π-complexes between 1,5-NDI and benzene (B151609) derivatives. These calculations reveal that the interaction involves a charge shift from the benzene ring to the 1,5-NDI molecule. The strength of this interaction and the resulting redshift in emission spectra are correlated with the electron density of the naphthalene core, indicating that a lower electron density favors π-complex formation. d-nb.info

Table 1: Calculated Properties of 1,5-Diisocyanatonaphthalene (1,5-DIN) Complexes with Aromatic Solvents Calculations performed at the M06-2X/6-311G++(2d,p) level of theory with PCM solvent model for MeCN. d-nb.info

SolventCalculated Excitation Wavelength (λex, nm)Calculated Emission Wavelength (λem, nm)Complex Formation Enthalpy (ΔΔH, kcal/mol)Charge Shift (e)
Benzene316338-2.2-0.032
Toluene (B28343)317341-2.8-0.045
p-Xylene318345-3.4-0.078

While specific, detailed computational studies elucidating the polymerization mechanism of 1,5-NDI are not widely reported in the reviewed literature, computational approaches are generally powerful tools for understanding isocyanate reactivity. DFT can be used to model the reaction pathways of isocyanates with nucleophiles, such as alcohols (to form urethanes) or water.

For example, quantum chemical calculations can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for the determination of the most likely reaction pathways. In the case of 1,5-NDI, such studies could clarify the step-by-step process of its hydrolysis, a reaction that has been observed experimentally and leads to the formation of 1-formamido-5-isocyanonaphthalene. nih.gov These computational methods could provide insights into the energetics of each step, from the initial nucleophilic attack on the isocyanate carbon to the final proton transfer, explaining the conditions under which such reactions occur. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the time-dependent behavior of molecular systems. For polymers derived from 1,5-NDI, MD simulations provide a virtual microscope to observe how polymer chains move, interact, and organize themselves.

Recent research has utilized MD simulations to understand the structural and dynamical properties of thermoplastic polyurethanes (TPUs). Although not exclusively focused on 1,5-NDI, these studies provide a framework for how such simulations would be applied. For instance, atomistic MD simulations can investigate properties like the glass transition temperature, thermal expansion, and polymer mobility. usm.edu In NDI-based polyurethanes, simulations could track the mean squared displacement of polymer segments to understand how the rigid naphthalene units affect chain mobility compared to more flexible segments. usm.edu

Advanced Modeling for Polymer Structures and Dynamics

Advanced modeling combines computational simulations with experimental characterization to build a comprehensive picture of polymer structure and dynamics. For casting polyurethanes based on 1,5-NDI, this integrated approach is crucial for understanding performance under dynamic loads, such as cyclic tension and fatigue.

Studies on 1,5-NDI-based casting polyurethanes have shown exceptional fatigue resistance. figshare.com The evolution of the material's microstructure under stress can be investigated by correlating experimental techniques with modeling. For example:

Atomic Force Microscopy (AFM) can reveal changes in the distribution of hard and soft domains. figshare.com

Transmission Electron Microscopy (TEM) can visualize the destruction process of crystalline structures like spherulites. figshare.com

X-ray Diffraction (XRD) provides data on crystallinity, grain size, and the thickness of the transition layer between crystalline and amorphous regions. figshare.com

Predictive Theoretical Studies for Novel Materials

A primary goal of computational materials science is to predict the properties of new materials before they are synthesized, thereby guiding experimental efforts toward the most promising candidates.

Predicting Electronic and Optical Properties: Using the DFT methods described in section 7.1.1, it is possible to screen novel derivatives of diisocyanatonaphthalene. By computationally modifying the substituents on the naphthalene core, one can predict how these changes will affect the molecule's absorption spectra, emission spectra, and quantum yield. This predictive capability is valuable for designing new fluorescent probes or materials with specific optical properties. d-nb.infonih.gov

Designing High-Performance Polymers: Molecular dynamics simulations can be used to predict the mechanical and thermal properties of novel polyurethanes. By varying the chemical structure of the soft segment or the chain extender used with 1,5-NDI in a simulation, one can predict properties like tensile strength, elasticity, and glass transition temperature. This allows for the rational design of new thermoplastic elastomers with tailored characteristics, such as superior heat resistance or enhanced fatigue life, providing crucial insights for developing next-generation high-performance materials. figshare.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 2,7-Diisocyanatonaphthalene, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves phosgenation of 2,7-diaminonaphthalene. A two-step approach is common:

Diamine Preparation : React naphthalene derivatives (e.g., 2,7-dihydroxynaphthalene ) with ammonia or via catalytic hydrogenation of nitro precursors.

Phosgenation : Treat the diamine with phosgene (or safer alternatives like triphosgene) in anhydrous solvents (e.g., toluene) under controlled temperatures (0–5°C).
Yield optimization requires strict moisture exclusion, stoichiometric excess of phosgene, and inert atmospheres. Purity is enhanced via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

  • Methodological Answer :
  • FTIR : Confirm isocyanate (-NCO) stretches at ~2270 cm⁻¹ .
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm; ¹³C NMR detects carbonyl carbons at ~120–130 ppm .
  • HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store in anhydrous, aprotic solvents (e.g., THF, DMF) under nitrogen at –20°C. Avoid exposure to moisture, which triggers hydrolysis to polyureas. Stabilizers like triethylphosphate (0.1% w/w) can inhibit polymerization .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in polymer formation compared to aliphatic diisocyanates?

  • Methodological Answer : The rigid naphthalene backbone imposes steric hindrance, slowing urethane/urea bond formation. Kinetic studies (e.g., via in situ FTIR monitoring) reveal slower reaction rates with polyols compared to toluene diisocyanate (TDI). Computational modeling (DFT) predicts higher activation energies due to restricted rotational freedom .

Q. What strategies mitigate side reactions during this compound’s use in polyurethane synthesis?

  • Methodological Answer :
  • Catalyst Selection : Use dibutyltin dilaurate (0.01–0.1 mol%) to accelerate urethane over urea formation.
  • Temperature Control : Maintain reactions at 60–80°C to balance reactivity and byproduct suppression.
  • Stoichiometric Precision : Employ a 1.05:1 NCO:OH ratio to minimize unreacted isocyanate .

Q. How can computational methods predict this compound’s electronic properties for optoelectronic applications?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps (~4.2 eV) and charge-transfer characteristics.
  • TD-DFT : Simulate UV-Vis spectra (λmax ~280 nm) to correlate with experimental data from spectrophotometry .

Q. What analytical techniques resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :
  • TGA/DSC : Perform under nitrogen (10°C/min) to measure decomposition onset (~220°C). Discrepancies arise from moisture content; pre-dry samples at 100°C under vacuum.
  • Mass Spectrometry : EI-MS identifies degradation products (e.g., CO₂, naphthalene fragments) to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.